molecular formula C9H16O B6151990 1-ethylcyclohexane-1-carbaldehyde CAS No. 1233805-50-9

1-ethylcyclohexane-1-carbaldehyde

Cat. No.: B6151990
CAS No.: 1233805-50-9
M. Wt: 140.22 g/mol
InChI Key: QCDIZJDGYAZJDS-UHFFFAOYSA-N
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Description

1-Ethylcyclohexane-1-carbaldehyde is an organic compound with the molecular formula C9H16O It is a member of the cycloalkane family, characterized by a cyclohexane ring substituted with an ethyl group and an aldehyde functional group at the same carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethylcyclohexane-1-carbaldehyde can be synthesized through several methods. One common approach involves the alkylation of cyclohexanone with ethyl bromide in the presence of a strong base, followed by oxidation to introduce the aldehyde group. Another method includes the hydroformylation of 1-ethylcyclohexene, where the double bond is converted into an aldehyde group using a rhodium catalyst under high pressure and temperature conditions.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale hydroformylation processes. These processes utilize advanced catalytic systems to ensure high yield and purity of the final product. The reaction conditions are optimized to balance the reaction rate and selectivity, often involving temperatures ranging from 100-150°C and pressures of 20-50 atm.

Chemical Reactions Analysis

Types of Reactions: 1-Ethylcyclohexane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethyl group can participate in substitution reactions, such as halogenation, where it is replaced by a halogen atom under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of light or a catalyst

Major Products:

    Oxidation: 1-Ethylcyclohexane-1-carboxylic acid

    Reduction: 1-Ethylcyclohexane-1-methanol

    Substitution: 1-Haloethylcyclohexane derivatives

Scientific Research Applications

1-Ethylcyclohexane-1-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development.

    Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-ethylcyclohexane-1-carbaldehyde primarily involves its reactivity as an aldehyde. The aldehyde group can undergo nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of various adducts. Additionally, the compound can participate in condensation reactions, forming larger molecules through the elimination of water.

Comparison with Similar Compounds

    Cyclohexane-1-carbaldehyde: Lacks the ethyl group, making it less sterically hindered.

    1-Methylcyclohexane-1-carbaldehyde: Contains a methyl group instead of an ethyl group, resulting in different reactivity and physical properties.

    Cyclohexane-1-carboxaldehyde: Similar structure but without the ethyl substitution.

Uniqueness: 1-Ethylcyclohexane-1-carbaldehyde is unique due to the presence of both an ethyl group and an aldehyde group on the same carbon atom of the cyclohexane ring. This structural feature influences its reactivity and makes it a valuable intermediate in organic synthesis.

Properties

CAS No.

1233805-50-9

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

1-ethylcyclohexane-1-carbaldehyde

InChI

InChI=1S/C9H16O/c1-2-9(8-10)6-4-3-5-7-9/h8H,2-7H2,1H3

InChI Key

QCDIZJDGYAZJDS-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCCCC1)C=O

Purity

95

Origin of Product

United States

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